Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Veledimex has been used in trials studying the treatment of Glioblastoma Multiforme, Metastatic Breast Cancer, and Anaplastic Oligoastrocytoma. Veledimex is an orally bioavailable, small molecule diacylhydrazine-based activator ligand, that can be used to activate certain genes using the ecdysone receptor (EcR)-based inducible gene regulation system, the RheoSwitch Therapeutic System (RTS). Upon administration of veledimex, this agent specifically binds to the EcR located on the separately administered RTS, which includes two fusions proteins: Gal4-EcR, which contains a modified ecdysone receptor (EcR) fused with the DNA binding domain of the yeast Gal4 transcription factor, and VP16-RXR, which contains a chimeric retinoid X receptor (RXR) fused with the transcription activation domain of the viral protein VP16 of herpes simplex virus type 1 (HSV1). The fusion proteins form inactive, unstable and unproductive heterodimers in the absence of veledimex. In the presence of veledimex, the protein heterodimer changes to a stable conformation, forming an active transcription factor complex, which can bind to the inducible promoter, thereby allowing the induction of controlled transcription of the target gene.
Velaresol, also known as BW12C or BW12C79, is a oxyhaemoglobin stabilizer. Velaresol stabilizes oxyhaemoglobin also protect sickle cells against calcium-mediated dehydration.Velaresol causes a reversible left-shift of the oxygen saturation curve (OSC) and tissue hypoxia.
Veliflapon is under investigation in clinical trial NCT00353067 (Veliflapon (Dg-031)to Prevent Heart Attacks or Stroke in Patients With a History of Heart Attack or Unstable Angina).
Poly(ADP-ribose) polymerases (PARPs) have diverse roles in cellular processes, including DNA repair and apoptosis. ABT-888 is an orally bioavailable inhibitor of PARP1 and PARP2 (Kis = 5.2 and 2.9 nM, respectively). It enhances apoptosis and autophagy in response to treatments that cause DNA breaks, including radiation and DNA alkylation. ABT-888 also acts synergistically with chemotherapies to increase the lethal effects of radiation in cancer cells. A potent and orally active poly(ADP-ribose) polymerase (PARP) inhibitor Veliparib, also known as ABT-888, is a potent and selective Poly (ADP-Ribose) Polymerase (PARP) Inhibitor. Veliparib enhances apoptosis and autophagy in response to treatments that cause DNA breaks, including radiation and DNA alkylation. ABT-888 is an orally bioavailable inhibitor of PARP1 and PARP2 (Kis = 5.2 and 2.9 nM, respectively).